4-(3-Fluoro-2-nitrophenyl)morpholine
Overview
Description
4-(3-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorine and nitro group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key intermediate in the synthesis of linezolid , a highly effective antibiotic used against a wide class of Gram-positive pathogens . Therefore, it’s plausible that the compound may interact with bacterial proteins or enzymes that are crucial for the survival and proliferation of these pathogens.
Mode of Action
As an intermediate in the synthesis of Linezolid , it’s likely that its mode of action is related to the inhibition of bacterial protein synthesis, which is the known mechanism of Linezolid .
Biochemical Pathways
Given its role in the synthesis of linezolid , it may be involved in the inhibition of the bacterial ribosome, thereby preventing protein synthesis and leading to the death of the bacteria .
Result of Action
As an intermediate in the synthesis of Linezolid , its primary role is likely to contribute to the overall antibacterial activity of the final product .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Fluoro-2-nitrophenyl)morpholine can be synthesized through a multi-step process. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylacetamide. The reaction mixture is heated to 60-65°C and stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron and ammonium chloride in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(3-Fluoro-2-aminophenyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-2-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinophenylboronic Acid
Uniqueness
4-(3-Fluoro-2-nitrophenyl)morpholine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
4-(3-fluoro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGZYCSIUOTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.